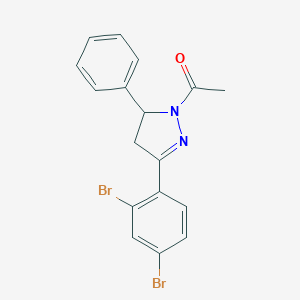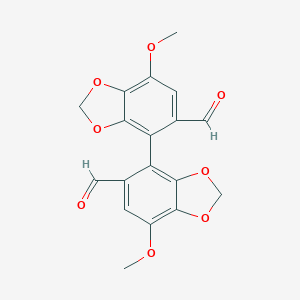![molecular formula C23H21BrClN3O4 B304784 N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304784.png)
N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide, also known as BRPMBINH, is a chemical compound that has shown potential as a therapeutic agent in various scientific studies.
Mechanism of Action
The mechanism of action of N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins that are involved in inflammation or cancer growth.
Biochemical and Physiological Effects:
N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and induce apoptosis (cell death) in cancer cells. Additionally, it has been found to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has shown promising results in various scientific studies. However, there are also limitations to using N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could affect the interpretation of experimental results.
Future Directions
There are several future directions for research on N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide to better understand its efficacy and safety in vivo.
Synthesis Methods
N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with 3-(4-chlorophenoxy)propylamine to form an intermediate compound. This intermediate is then reacted with 3-bromo-4-hydroxybenzaldehyde to form N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide.
Scientific Research Applications
N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide has been studied for its potential therapeutic applications in various scientific research studies. One study found that N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide has anti-inflammatory properties and can reduce inflammation in animal models. Another study found that N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide has anti-cancer properties and can inhibit the growth of cancer cells in vitro.
properties
Product Name |
N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide |
|---|---|
Molecular Formula |
C23H21BrClN3O4 |
Molecular Weight |
518.8 g/mol |
IUPAC Name |
N-[(E)-[3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21BrClN3O4/c1-30-21-14-16(15-27-28-23(29)17-7-9-26-10-8-17)13-20(24)22(21)32-12-2-11-31-19-5-3-18(25)4-6-19/h3-10,13-15H,2,11-12H2,1H3,(H,28,29)/b27-15+ |
InChI Key |
HHIDLWNJMDXHSH-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)Br)OCCCOC3=CC=C(C=C3)Cl |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Br)OCCCOC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Br)OCCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)

![2-[2-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304712.png)
![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)
![N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide](/img/structure/B304714.png)
![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)

![2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)
![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
![2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)